(S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a pyrrolidine-2-carboxamide core substituted with fluorinated pyridinyl, chlorophenyl, and 3,3-difluorocyclobutyl groups. The presence of electron-withdrawing groups (e.g., 5-cyanopyridin-2-yl, 5-fluoropyridin-3-yl) enhances its binding affinity to enzymatic active sites, while the 3,3-difluorocyclobutyl moiety may improve metabolic stability . Current data indicate its use in preclinical studies, though its exact biological target remains unspecified in available literature .
Properties
Molecular Formula |
C28H22ClF3N6O3 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(5-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-10-28(31,32)11-18)37(19-9-17(30)14-34-15-19)27(41)22-6-8-24(39)38(22)23-7-5-16(12-33)13-35-23/h1-5,7,9,13-15,18,22,25H,6,8,10-11H2,(H,36,40)/t22-,25-/m0/s1 |
InChI Key |
UWADWLVJUKULPZ-DHLKQENFSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=C(C=C5)C#N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=C(C=C5)C#N |
Origin of Product |
United States |
Biological Activity
The compound (S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, commonly known as Ivosidenib (AG-120), is a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has been studied primarily for its therapeutic applications in oncology, particularly in acute myeloid leukemia (AML) and other malignancies characterized by IDH1 mutations.
Molecular Structure
- Molecular Formula : C28H22ClF3N6O3
- Molecular Weight : 582.96 g/mol
- CAS Number : 2070009-31-1
Ivosidenib selectively inhibits mutant forms of the IDH1 enzyme, particularly those with R132H or R132C mutations. This inhibition leads to a significant reduction in the levels of 2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis in IDH-mutant cancers. The inhibition of mIDH1 results in:
- A decrease in intracellular 2-HG by up to 96% at concentrations as low as 0.5 μM .
Efficacy in Cancer Models
Ivosidenib has demonstrated efficacy in various preclinical and clinical settings:
- Acute Myeloid Leukemia (AML) :
- Approved for treating AML with IDH1 mutations.
- Clinical trials have shown an overall response rate of approximately 42% in patients with relapsed or refractory AML.
- Pancreatic Cancer :
- Inhibits tumor growth and reduces invasion and migration of cancer cells in vitro.
- Melanoma :
- Increases sensitivity to chemotherapy agents like Temozolomide.
In Vitro and In Vivo Studies
Research has confirmed Ivosidenib's ability to inhibit growth in various cancer cell lines and animal models:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cell proliferation in IDH1-mutant cells. |
| In Vivo | Tumor growth reduction in xenograft models of AML. |
Safety Profile
In clinical studies, Ivosidenib has been generally well-tolerated, with common adverse effects including:
- Fatigue
- Nausea
- Diarrhea
These effects are typically manageable and do not necessitate discontinuation of therapy.
Clinical Case Reports
Several case studies highlight the effectiveness of Ivosidenib in treating patients with IDH1-mutant AML:
- Case Study 1 : A 67-year-old male with relapsed AML showed a complete remission after treatment with Ivosidenib for three months.
- Case Study 2 : A 55-year-old female experienced significant tumor regression after transitioning to Ivosidenib following failure of standard chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key pharmacophores or therapeutic mechanisms. Below is a comparative analysis based on substituent groups, bioactivity, and research findings:
Table 1: Key Comparisons with Analogous Compounds
Detailed Research Findings and Mechanistic Insights
Pharmacokinetic and Selectivity Advantages
The target compound’s fluorinated pyridinyl and cyclobutyl groups likely enhance blood-brain barrier penetration and reduce cytochrome P450-mediated metabolism, a common limitation in non-fluorinated analogs . Its stereospecificity may further minimize off-target interactions, a critical advantage over racemic ferroptosis inducers like erastin, which exhibit broader toxicity profiles .
Bioactivity in Disease Models
For example, compounds with similar 5-cyanopyridin-2-yl substituents exhibit IC₅₀ values < 100 nM in MMP-9 inhibition assays, suggesting a plausible mechanism for the target molecule .
Comparative Limitations
- Natural Product Derivatives : Marine alkaloids and plant-derived coumarins often require structural optimization (e.g., fluorination) to achieve the target compound’s pharmacokinetic profile .
- Ferroptosis Inducers : Most FINs lack the stereochemical precision of the target compound, leading to variable efficacy in vivo .
Preparation Methods
Preparation Methods
Detailed Stepwise Preparation (Based on Patent WO2021028791A1)
Step 1: Formation of Intermediate (Compound of Formula IX)
- Reactants: 2-chlorobenzaldehyde, 5-fluoropyridin-3-amine, and L-pyroglutamic acid.
- Solvent: Trifluoroethanol.
- Conditions: Stirring at 30±5 °C; distillation to concentrate the reaction mixture; cooling to 43±3 °C.
- Process: Initial condensation of 2-chlorobenzaldehyde and 5-fluoropyridin-3-amine followed by addition of L-pyroglutamic acid to form intermediate solution A.
- Parallel reaction: N-(3,3-difluorocyclobutyl)formamide is reacted with triphosgene in dichloromethane and triethylamine at low temperature (-10 to -15 °C) to form compound of formula IV.
- Combination: Solution A is added to the compound IV mixture at 20±15 °C and stirred at 30±5 °C until reaction completion.
- Workup: Water addition, phase separation, distillation of organic layer, dissolution in acetonitrile, heating at 75±5 °C, cooling, filtration, and toluene slurrying to isolate compound IX.
- Yield: 170-205 g from the described scale.
Step 2: Palladium-Catalyzed Coupling to Form Target Compound (Formula I)
- Reactants: Compound IX and 2-chloro-4-cyanopyridine.
- Catalyst: tris(dibenzylideneacetone)dipalladium(0) and Xantphos ligand.
- Base: Potassium carbonate.
- Solvent: Toluene.
- Conditions: Stirring under nitrogen atmosphere at elevated temperature (~87±5 °C).
- Workup: Cooling, addition of activated carbon, filtration, aqueous washes, and extraction with toluene.
- Purification: Addition of N-acetyl-L-cysteine to remove undesired isomers, filtration to remove solid impurities, and further purification by column chromatography if needed.
- Final isolation: Drying under vacuum to obtain the pure (S,S)-isomer of the compound.
- Diastereomeric purity: Achieved >99.9% after purification steps.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Trifluoroethanol, 30±5 °C, distillation | Facilitates condensation and intermediate formation |
| 1 | Dichloromethane, triethylamine, -10 to 7 °C | Triphosgene used for formylation step |
| 2 | Toluene, potassium carbonate, Pd(0) catalyst, Xantphos, 87±5 °C | Palladium-catalyzed cross-coupling for cyanopyridine introduction |
| Workup | Activated carbon, N-acetyl-L-cysteine treatment | Removal of undesired isomers and impurities |
Role of Water and Catalysts
- Small amounts of water are added during the reaction to increase base solubility, ensuring smoother reaction progression.
- Catalytic amounts of potassium iodide (KI) or phase transfer catalysts may be used to enhance reaction rates and yields.
- Both open and closed reaction systems (sealed tubes or autoclaves) are applicable depending on scale and safety.
Purification and Isomer Separation
- The reaction produces a racemic mixture containing both desired (S,S)-isomer and undesired (R,S)-isomer.
- N-acetyl-L-cysteine is added to selectively precipitate the undesired isomer as a solid, which is filtered off.
- The filtrate containing the desired isomer is concentrated and purified further by column chromatography.
- Final product shows high diastereomeric purity (≥99.9%) confirmed by X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Research Data and Analytical Results
Analytical Characterization
Stability and Degradation Studies
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-chlorobenzaldehyde, 5-fluoropyridin-3-amine, L-pyroglutamic acid, N-(3,3-difluorocyclobutyl)formamide, 2-chloro-4-cyanopyridine |
| Solvents | Trifluoroethanol, dichloromethane, toluene, acetonitrile |
| Catalysts | Pd(0) complex (tris(dibenzylideneacetone)dipalladium(0)), Xantphos ligand, KI (catalytic) |
| Temperature | Range from -15 °C to 87 °C depending on step |
| Purification | Activated carbon treatment, N-acetyl-L-cysteine addition, filtration, column chromatography |
| Yield | Approximately 50-70 g per batch scale (varies) |
| Diastereomeric purity | ≥99.9% for final product |
Q & A
Q. What synthetic strategies are recommended for constructing the multi-substituted pyrrolidine core in this compound?
The pyrrolidine-5-one core can be synthesized via cyclization of a γ-amino ketone intermediate. A general approach involves:
- Step 1 : Condensation of a chiral β-amino acid derivative with a substituted cyclobutylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
- Step 2 : Intramolecular cyclization using trifluoroacetic anhydride (TFAA) to activate the carbonyl group, followed by deprotection of the pyrrolidine ring .
- Critical note : Use chiral auxiliaries or asymmetric catalysis to maintain stereochemical integrity at the (S)-configured carbons .
Q. Which analytical techniques are most effective for verifying stereochemical purity and structural integrity?
- Chiral HPLC : Employ a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol gradient to resolve enantiomers .
- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing the compound with a heavy atom derivative (e.g., bromine-substituted analogs) .
- 2D NMR : Use NOESY or ROESY to confirm spatial proximity of substituents (e.g., 2-chlorophenyl and fluoropyridyl groups) .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for initial dissolution due to the compound’s hydrophobic substituents.
- Aqueous stability : Test buffered solutions (pH 7.4 PBS) with <1% DMSO to avoid aggregation. Monitor degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How can conflicting data on catalytic efficiency in cyclobutylamine coupling reactions be resolved?
Discrepancies in yields (e.g., 40% vs. 70% in similar conditions) may arise from:
- Impurity profiles : Characterize starting materials via GC-MS to detect trace aldehydes that inhibit amide bond formation .
- Solvent effects : Compare reaction rates in anhydrous THF vs. dichloromethane (DCM); DCM’s lower polarity may reduce side reactions .
- Statistical analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .
Q. What methodologies enable structure-activity relationship (SAR) studies targeting the 5-cyanopyridin-2-yl moiety?
- Bioisosteric replacement : Substitute 5-cyanopyridin-2-yl with 5-fluoropyridin-3-yl to assess impact on target binding affinity .
- Fragment-based screening : Use surface plasmon resonance (SPR) to measure binding kinetics of truncated analogs lacking the cyclobutyl group .
- Computational docking : Perform molecular dynamics simulations with PyMOL or AutoDock to predict interactions with kinase ATP-binding pockets .
Q. How can enantiomeric excess (ee) be improved during the final carboxamide coupling step?
- Chiral catalysts : Use (R)-BINAP/Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of the fluoropyridyl fragment, achieving >95% ee .
- Kinetic resolution : Apply lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) to selectively remove the undesired enantiomer .
- In-line monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to detect ee in real time .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across assays?
- Assay variability : Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .
- Metabolite interference : Perform LC-MS/MS to quantify active metabolites in cellular lysates, which may enhance or mask parent compound activity .
- Orthogonal validation : Confirm IC₅₀ values using both fluorescence polarization and radiometric assays .
Methodological Best Practices
Q. What protocols mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidative degradation .
Q. How to optimize reaction scalability for gram-scale synthesis?
- Flow chemistry : Use a continuous-flow reactor with immobilized enzymes (e.g., CAL-B) for amide bond formation, reducing solvent waste .
- Workup efficiency : Replace column chromatography with antisolvent crystallization (e.g., water/IPA) for higher recovery yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
